molecular formula C17H30O5 B3274916 Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester CAS No. 61708-55-2

Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester

Cat. No.: B3274916
CAS No.: 61708-55-2
M. Wt: 314.4 g/mol
InChI Key: AZQHMCKTTJZKPF-UHFFFAOYSA-N
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Description

Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester is a synthetic ester derived from nonanoic acid (a C9 straight-chain carboxylic acid) and a methacryloyloxy-containing ethoxyethanol substituent. Its structure features a methacrylic acid moiety (CH₂=C(CH₃)CO-) linked via a diethylene glycol-like chain (ethoxyethoxy group) to the nonanoate backbone. This compound is likely utilized in polymer chemistry due to the presence of the reactive 2-propenyl (vinyl) group, which enables participation in free-radical polymerization reactions .

Properties

IUPAC Name

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl nonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O5/c1-4-5-6-7-8-9-10-16(18)21-13-11-20-12-14-22-17(19)15(2)3/h2,4-14H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQHMCKTTJZKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCOCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20814863
Record name 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61708-55-2
Record name 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20814863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester typically involves esterification reactions. One common method is the reaction of nonanoic acid with 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nonanoic acid derivatives or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release nonanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Butanoic acid, 3-oxo-, 2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl ester (CAS 50981-32-3)

  • Molecular Formula : C₁₀H₁₄O₅
  • Structure: Features a shorter butanoic acid backbone (C4) and the same methacryloyloxy-ethoxy substituent.
  • Key Difference: Reduced chain length compared to the target compound, leading to lower molecular weight (214.22 g/mol vs.

Nonanoic acid, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester (CAS 71850-03-8)

  • Molecular Formula : C₁₆H₃₂O₅
  • Structure: Contains a nonanoate backbone but substitutes the methacryloyloxy group with a non-reactive triethylene glycol monomethyl ether chain.
  • Key Difference: Lacks polymerizable vinyl groups, making it more suitable as a plasticizer or solvent rather than a monomer .

Nonanoic acid,2-ethyl-2-[[(1-oxoheptyl)oxy]methyl]-1,3-propanediyl ester (CAS 15834-06-7)

  • Molecular Formula : C₃₁H₅₈O₆
  • Structure: Branched diester with two nonanoate chains and a heptanoyloxy substituent.
  • Key Difference : Increased lipophilicity and molecular weight (526.79 g/mol), suggesting applications in high-molecular-weight polymers or surfactants .

Physico-Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Polarity
Target Compound ~C₁₉H₃₂O₆* ~350* Methacryloyloxy, ethoxyethoxy High (vinyl group polymerization)
Butanoic acid analog C₁₀H₁₄O₅ 214.22 Methacryloyloxy, ketone Moderate (ketone stability)
Glycol ether ester C₁₆H₃₂O₅ 304.42 Triethylene glycol, ester Low (non-reactive ether chains)
Branched diester C₃₁H₅₈O₆ 526.79 Branched ester, heptanoyloxy Low (hydrolytic stability)

*Estimated based on structural analysis.

  • Solubility: The target compound’s ethoxyethoxy groups enhance water solubility compared to purely aliphatic esters, but the long nonanoate chain limits miscibility in polar solvents. In contrast, the butanoic acid analog (C10H14O5) may exhibit higher polarity due to its ketone group .
  • Thermal Stability: Methacryloyloxy-containing esters (target and butanoic acid analog) are less thermally stable than glycol ether esters due to vinyl group reactivity .

Toxicity and Regulatory Considerations

  • Reactive Monomers: Methacrylic acid derivatives (e.g., 2-hydroxyethyl methacrylate in ) are associated with sensitization and respiratory irritation, suggesting similar hazards for the target compound .
  • Regulatory Status: Glycol ether esters (e.g., triethylene glycol monomethyl ether derivatives) are regulated under the U.S. EPA’s Toxic Release Inventory due to reproductive toxicity concerns .

Biological Activity

Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester, is an organic compound classified as an ester derived from nonanoic acid. This compound has garnered interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article delves into the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C16H28OC_{16}H_{28}O. The compound features a nonanoic acid moiety linked to an ether group, which may influence its biological interactions.

The biological activity of this compound is primarily mediated through its hydrolysis to release nonanoic acid and the corresponding alcohol. These metabolites can interact with various cellular targets, influencing biochemical pathways and cellular processes. The ester group can undergo hydrolysis in physiological conditions, leading to the release of active components that may exhibit therapeutic effects.

1. Antimicrobial Activity

Research indicates that esters similar to nonanoic acid derivatives possess antimicrobial properties. For instance, studies have shown that fatty acid esters can inhibit the growth of bacteria and fungi, suggesting a potential role for nonanoic acid esters in antimicrobial applications.

2. Anti-inflammatory Effects

Compounds derived from fatty acids often exhibit anti-inflammatory properties. Nonanoic acid has been explored for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

3. Cell Proliferation Modulation

In vitro studies have suggested that certain esters can influence cell proliferation. Nonanoic acid derivatives may affect cancer cell lines by modulating cell cycle progression and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various fatty acid esters against common pathogens. Nonanoic acid derivatives demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, indicating their potential as natural preservatives in food and cosmetic formulations.

Case Study 2: Anti-inflammatory Properties

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, nonanoic acid exhibited a reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialInhibition of S. aureus growth
Anti-inflammatoryReduced nitric oxide production
Cell proliferationModulation in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester
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Nonanoic acid, 2-[2-[(2-methyl-1-oxo-2-propenyl)oxy]ethoxy]ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.